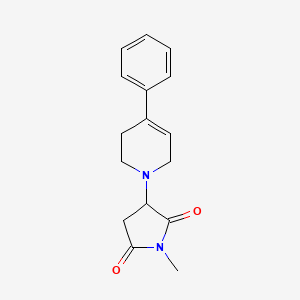

1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC14905002

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O2 |

|---|---|

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | 1-methyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C16H18N2O2/c1-17-15(19)11-14(16(17)20)18-9-7-13(8-10-18)12-5-3-2-4-6-12/h2-7,14H,8-11H2,1H3 |

| Standard InChI Key | ANGJWBYLHZBMCR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)CC(C1=O)N2CCC(=CC2)C3=CC=CC=C3 |

Introduction

1-Methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of CHNO and a molecular weight of 270.33 g/mol. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, making them significant in medicinal chemistry and drug development.

Structural Features

The compound features a pyrrolidine core substituted with a dihydropyridine moiety and a phenyl group. The pyrrolidine ring contains two carbonyl groups at positions 2 and 5, making it a pyrrolidine-2,5-dione derivative. The presence of the dihydropyridine ring contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 1-methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of solvents and reaction conditions is crucial for optimizing yields and purity.

Biological Activities and Applications

Research indicates that this compound exhibits various biological activities, including potential as an anti-inflammatory agent and influence on neurotransmitter systems. Its structural similarity to known psychoactive compounds makes it a candidate for further pharmacological studies aimed at treating neurological disorders. Specifically, it has been explored as an inhibitor of phosphodiesterase type 10A, which plays a role in neurological conditions such as schizophrenia and mood disorders.

Mechanism of Action

The mechanism of action primarily involves interaction with phosphodiesterase type 10A. By inhibiting this enzyme, the compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP), enhancing signaling pathways associated with neurotransmission.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Methyl-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidine-2,5-dione | Pyrrolidine core with dihydropyridine and phenyl groups | Exhibits potential as a phosphodiesterase inhibitor and anti-inflammatory agent |

| 1-(4-Fluorophenyl)pyrrolidine-2,5-dione | Pyrrolidine core without dihydropyridine | Lacks additional pharmacophoric features |

| 3,6-Dihydropyridin-1(2H)-yl derivatives | Dihydropyridine moiety present | Varies in substitution patterns on aromatic rings |

| 4-(Phenyl)piperidine derivatives | Piperidine core instead of pyrrolidine | Different ring structure may affect binding affinities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume